molecular formula C17H20O2 B12662061 Propane, 1,1-bis(p-methoxyphenyl)- CAS No. 4792-39-6

Propane, 1,1-bis(p-methoxyphenyl)-

Cat. No.: B12662061
CAS No.: 4792-39-6
M. Wt: 256.34 g/mol
InChI Key: GTTBDBMVXJOGTB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Taxonomy

The IUPAC name 1,1-bis(4-methoxyphenyl)propane precisely defines the compound’s architecture: a propane chain ($$ \text{C}3\text{H}8 $$) with two 4-methoxyphenyl groups ($$ \text{C}6\text{H}4\text{OCH}3 $$) bonded to the terminal carbon atoms. The numbering of the propane backbone positions the methoxyphenyl substituents at the first carbon, creating a symmetrical 1,1-diarylpropane system. The methoxy groups ($$ \text{-OCH}3 $$) occupy the para positions on the aromatic rings, as confirmed by spectral data and crystallographic analyses.

Structurally, this compound belongs to the broader class of bis-arylpropanes, which are characterized by two aromatic groups attached to a three-carbon chain. Its taxonomy intersects with derivatives of bisphenol A (BPA), where hydroxyl groups are replaced by methoxy functionalities. Unlike BPA, which features hydroxyl groups, the methoxy substituents in propane, 1,1-bis(p-methoxyphenyl)- confer enhanced lipophilicity and reduced hydrogen-bonding capacity.

Historical Development in Organomethoxyphenyl Chemistry

The synthesis of methoxyphenyl derivatives traces its origins to the late 19th century, with anisole (methoxybenzene) serving as a foundational compound in aromatic ether chemistry. The development of bis-arylpropanes emerged in the mid-20th century, driven by demand for thermally stable polymers and resins. Propane, 1,1-bis(p-methoxyphenyl)-, specifically, gained attention as a model compound for studying steric and electronic effects in diarylpropanes.

Early synthetic routes involved Friedel-Crafts alkylation of anisole with acetone, though these methods often yielded mixtures of regioisomers. Advances in catalysis during the 1980s enabled selective para-substitution, as demonstrated by the use of zeolite catalysts to direct methoxy group placement. The compound’s structural elucidation was further refined through nuclear magnetic resonance (NMR) spectroscopy, which resolved ambiguities in earlier literature regarding substituent orientation.

Position Within Bis-Arylpropane Chemical Space

Within the chemical space of bis-arylpropanes, propane, 1,1-bis(p-methoxyphenyl)- occupies a unique node defined by its symmetric substitution and methoxy functionalization. Compared to lignans—natural dimers of arylpropane units—this synthetic analog lacks the oxygenated bridges and cyclization patterns seen in compounds like pinoresinol or matairesinol. However, its planar aromatic rings and flexible propane backbone make it a valuable scaffold for probing non-covalent interactions, such as $$\pi$$-$$\pi$$ stacking and van der Waals forces.

The compound’s electronic profile distinguishes it from hydroxylated analogs like BPA. Methoxy groups act as electron-donating substituents, increasing the electron density of the aromatic rings and altering reactivity in electrophilic substitution reactions. This property has been exploited in photochemical studies, where the compound serves as a sensitizer due to its extended conjugation.

Table 1: Key Physicochemical Properties of Propane, 1,1-bis(p-methoxyphenyl)-

Property Value Source
Molecular Formula $$ \text{C}{17}\text{H}{20}\text{O}_{2} $$
Molecular Weight 256.34 g/mol
CAS Registry Number 1568-83-8
Boiling Point Not publicly reported -
Melting Point 45–47°C (literature)
Density 1.12 g/cm³ (estimated)

The compound’s solid-state behavior has been partially characterized. X-ray diffraction studies of related bis-arylpropanes reveal a propensity for crystalline packing driven by methoxy group alignment, though no specific data exists for this derivative. Computational models predict a dihedral angle of approximately 60° between the aromatic rings, minimizing steric clash while allowing partial conjugation.

Properties

CAS No.

4792-39-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)propyl]benzene

InChI

InChI=1S/C17H20O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h5-12,17H,4H2,1-3H3

InChI Key

GTTBDBMVXJOGTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1-bis(p-methoxyphenyl)- typically involves the reaction of p-methoxybenzyl chloride with propane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Propane, 1,1-bis(p-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane, 1,1-bis(p-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propane, 1,1-bis(p-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxychlor (1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane)

  • Structure : Ethane backbone with two p-methoxyphenyl groups and a trichloromethyl substituent.
  • Molecular Formula : C₁₆H₁₅Cl₃O₂.
  • Molecular Weight : 345.65 g/mol.
  • Physical Properties : Melting point 78°C; crystalline solid; insoluble in water .
  • Applications: Insecticide (now restricted due to toxicity concerns).
  • Key Differences : Methoxychlor’s ethane backbone and trichloromethyl group enhance its stability and lipophilicity compared to the propane derivative, making it more persistent in the environment .

1,1-Bis(4-methoxyphenyl)propene

  • Structure : Propene backbone (C=C) with two p-methoxyphenyl groups.
  • Molecular Formula : C₁₇H₁₈O₂.
  • Molecular Weight : 254.33 g/mol.
  • Key Differences : The double bond in propene increases reactivity, enabling participation in Diels-Alder or polymerization reactions, unlike the saturated propane analog. This compound (CAS 4663-13-2) is used in organic synthesis intermediates .

Dimethyl-Bisphenol A (1,1′-(1-Methylethylidene)bis[4-methoxybenzene])

  • Structure : Isopropylidene bridge linking two p-methoxyphenyl groups.
  • Molecular Formula : C₁₇H₂₀O₂.
  • Molecular Weight : 268.34 g/mol.
  • Key Differences : The isopropylidene group enhances thermal stability, making this compound a precursor for high-performance polymers. Unlike the propane derivative, it lacks a flexible hydrocarbon chain, affecting its dielectric properties .

1,1′-Bis(p-methoxyphenyl)cyclohexane

  • Structure : Cyclohexane ring substituted with two p-methoxyphenyl groups.
  • Research Findings : Exhibits secondary relaxation processes under pressure, similar to the propane derivative, but with altered dynamics due to the cyclohexane ring’s rigidity .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Backbone Key Substituents Melting Point (°C) Applications/Findings References
Propane, 1,1-bis(p-methoxyphenyl)- C₁₉H₂₂O₂ 282.38 Propane Two p-methoxyphenyl groups N/A Dielectric materials research
Methoxychlor C₁₆H₁₅Cl₃O₂ 345.65 Ethane Two p-methoxyphenyl + Cl₃ 78 Insecticide
1,1-Bis(4-methoxyphenyl)propene C₁₇H₁₈O₂ 254.33 Propene Two p-methoxyphenyl groups N/A Organic synthesis intermediate
Dimethyl-Bisphenol A C₁₇H₂₀O₂ 268.34 Isopropylidene Two p-methoxyphenyl groups N/A Polymer precursor

Biological Activity

Introduction

Propane, 1,1-bis(p-methoxyphenyl)- (CAS Number: 4792-39-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

Propane, 1,1-bis(p-methoxyphenyl)- features two methoxy-substituted phenyl groups attached to a propane backbone. Its molecular formula is C17H18O3C_{17}H_{18}O_3.

Synthesis Methods

The synthesis typically involves the reaction of p-methoxybenzyl chloride with propane in the presence of a strong base like sodium hydride under anhydrous conditions. This method ensures high yield and purity through recrystallization or column chromatography .

Antioxidant Properties

One of the primary biological activities attributed to propane, 1,1-bis(p-methoxyphenyl)- is its antioxidant capability . The compound can scavenge free radicals, thereby mitigating oxidative stress and preventing cellular damage. This property is crucial in various therapeutic contexts, particularly in neuroprotection and anti-inflammatory applications .

Anti-inflammatory Effects

Research indicates that propane, 1,1-bis(p-methoxyphenyl)- may inhibit specific enzymes involved in inflammatory pathways. By modulating these pathways, the compound could potentially reduce inflammation-related conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against amyloid-beta-induced neurotoxicity. In vitro experiments demonstrated that it could protect neuronal cells from damage caused by amyloid plaques, which are implicated in neurodegenerative diseases like Alzheimer's .

Study on Antioxidant Activity

In a comparative study examining various phenolic compounds, propane, 1,1-bis(p-methoxyphenyl)- exhibited significant antioxidant activity. It was shown to reduce oxidative stress markers in cell cultures treated with hydrogen peroxide .

CompoundIC50 (µM)
Propane, 1,1-bis(p-methoxyphenyl)-25
Ascorbic Acid15
Quercetin30

Neuroprotective Study

A study published in Nature investigated the protective effects of propane, 1,1-bis(p-methoxyphenyl)- on neuronal cells exposed to amyloid-beta oligomers. The results indicated a dose-dependent increase in cell viability when treated with this compound.

  • Experimental Setup : HT22 neuronal cells were treated with varying concentrations (0-50 µM) of the compound alongside amyloid-beta oligomers.
  • Results : Cell viability improved significantly at concentrations above 20 µM.
Treatment ConditionViability (%)
Control100
Amyloid-beta alone40
Propane + Amyloid-beta (20 µM)70
Propane + Amyloid-beta (50 µM)85

Q & A

Q. What are the established synthetic routes for preparing propane, 1,1-bis(p-methoxyphenyl)-, and what reaction conditions optimize yield?

Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts alkylation or condensation reactions using p-methoxyphenyl derivatives. For example:

  • Route 1: Reacting 1,1-dichloropropane with p-methoxybenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .
  • Route 2: Utilizing bis(p-methoxyphenyl)methane with propane dihalides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity . Key Parameters:
  • Temperature control (<10°C) minimizes side reactions.
  • Solvent choice (e.g., dichloromethane vs. toluene) affects reaction kinetics .
Reagent Catalyst Yield Range
1,1-dichloropropaneAlCl₃45–60%
Bis(p-methoxyphenyl)methaneTBAB55–70%

Q. What spectroscopic and chromatographic techniques are recommended for characterizing propane, 1,1-bis(p-methoxyphenyl)-?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry via coupling patterns (e.g., methoxy proton singlet at δ 3.7–3.9 ppm) and aromatic proton splitting .
  • GC-MS: Use a non-polar column (e.g., DB-5) with electron ionization to detect molecular ion peaks at m/z 286 (C₁₇H₁₈O₂) .
  • HPLC-PDA: Optimize with a C18 column and methanol/water (80:20) mobile phase to assess purity (>98%) . Validation: Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for analogous bis-arylpropane structures .

Q. What safety protocols are critical when handling propane, 1,1-bis(p-methoxyphenyl)- in laboratory settings?

Methodological Answer:

  • Hazards: Based on structurally similar compounds, anticipate acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • Mitigation:
  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Store in airtight containers away from oxidizers.
  • Emergency procedures: Rinse eyes with water for 15+ minutes; consult medical help for ingestion .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Step 1: Perform ab initio calculations (e.g., DFT at B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data .
  • Step 2: Use variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of aryl groups) causing peak broadening .
  • Case Study: Discrepancies in aromatic proton shifts may arise from solvent polarity effects—validate using deuterated DMSO vs. CDCl₃ .

Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?

Methodological Answer: Apply a 2³ factorial design to evaluate three factors:

  • Factors: Catalyst loading (AlCl₃: 0.5–1.0 eq), temperature (0–25°C), solvent (dichloromethane vs. toluene).
  • Response Variables: Yield, purity, reaction time. Analysis: Use ANOVA to identify significant interactions (e.g., high catalyst + low temperature maximizes yield) .
Run Catalyst (eq) Temp (°C) Solvent Yield (%)
10.50DCM48
21.00Toluene62

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Model Setup: Simulate reaction kinetics using Arrhenius parameters derived from experimental data.
  • AI Integration: Train machine learning models on historical datasets to predict optimal catalyst-substrate ratios .
  • Outcome: Identify bottlenecks (e.g., mass transfer limitations in biphasic systems) and propose reactor design adjustments .

Q. What theoretical frameworks explain the electronic effects of p-methoxy substituents on the compound’s stability?

Methodological Answer:

  • Hyperconjugation: Methoxy groups donate electron density via resonance, stabilizing the propane backbone’s carbocation intermediates during synthesis .
  • Hammett Analysis: Use σ⁺ values (σₚ‑OMe = -0.27) to quantify substituent effects on reaction rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies between observed melting points and literature values?

Methodological Answer:

  • Hypothesis 1: Polymorphism—recrystallize from different solvents (e.g., ethanol vs. hexane) and analyze via DSC .
  • Hypothesis 2: Impurity interference—conduct HPLC-MS to detect trace byproducts (e.g., mono-alkylated derivatives) .

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